Welcome to the BenchChem Online Store!
molecular formula C12H8FN3S B8640902 3-(2-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione CAS No. 61963-60-8

3-(2-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

Cat. No. B8640902
M. Wt: 245.28 g/mol
InChI Key: CSHQVJLHZKVBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04144341

Procedure details

3-Amino-2-(2-fluoroanilino)pyridine hydrochloride (3 g.) is dissolved in 25 ml. of 2.5 N hydrochloric acid and treated with 2 ml. of thiophosgene. After stirring 3 hours the mixture is clarified by filtration, and the filtrate is neutralized with ammonium hydroxide. The product separates and is recrystallized from methanol to give 1,3-dihydro-3-(2-fluorophenyl)imidazo[4,5-b]pyridin-2-thione.
Name
3-Amino-2-(2-fluoroanilino)pyridine hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:4]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[F:16])=[N:5][CH:6]=[CH:7][CH:8]=1.Cl.[C:18](Cl)(Cl)=[S:19]>>[F:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[N:9]1[C:4]2=[N:5][CH:6]=[CH:7][CH:8]=[C:3]2[NH:2][C:18]1=[S:19] |f:0.1|

Inputs

Step One
Name
3-Amino-2-(2-fluoroanilino)pyridine hydrochloride
Quantity
3 g
Type
reactant
Smiles
Cl.NC=1C(=NC=CC1)NC1=C(C=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring 3 hours the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is clarified by filtration
CUSTOM
Type
CUSTOM
Details
The product separates and is recrystallized from methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1C(NC=2C1=NC=CC2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.